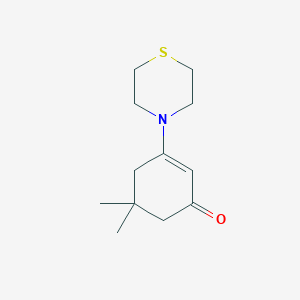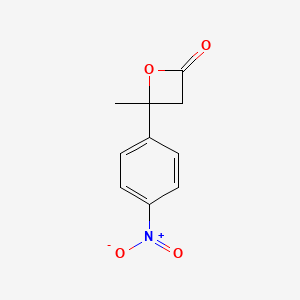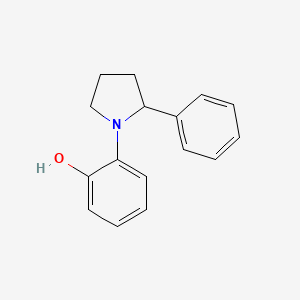![molecular formula C21H20 B14406010 1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 88382-62-1](/img/structure/B14406010.png)
1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C22H22 It is a derivative of benzene, featuring a central ethane-1,1-diyl group substituted with two benzene rings and a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methylphenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of zeolite catalysts can enhance selectivity and reduce by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the benzene rings using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, Lewis acids, controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzene rings.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,2-Ethanediyl]bis[4-methylbenzene]: Similar structure with ethane-1,2-diyl linkage.
1,1’-[1,3,3-Trimethylprop-1-ene-1,3-diyl]dibenzene: Contains a propene-1,3-diyl group with additional methyl substitutions.
1,1’-[Ethane-1,1-diyl]-4,4’-(2-methylpropyl)dibenzene: Features a 2-methylpropyl group instead of a 3-methylphenyl group.
Uniqueness
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
88382-62-1 |
|---|---|
Molekularformel |
C21H20 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-(2,2-diphenylethyl)-3-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-9-8-10-18(15-17)16-21(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21H,16H2,1H3 |
InChI-Schlüssel |
YJIBUVXRKAPDOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


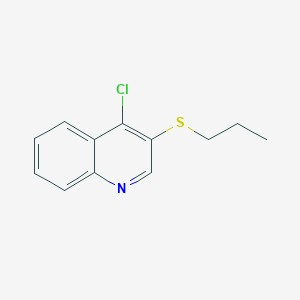
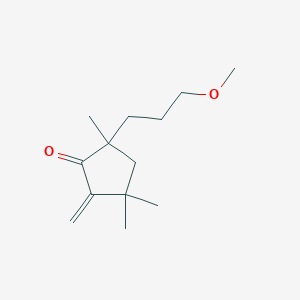
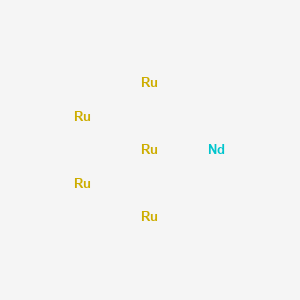
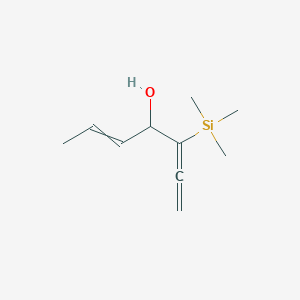
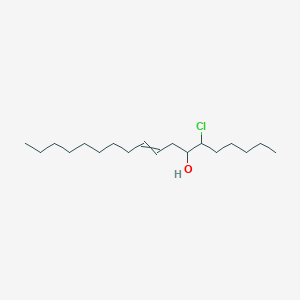
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
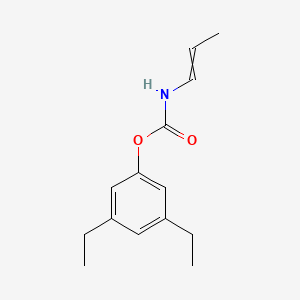
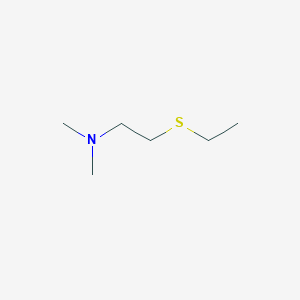
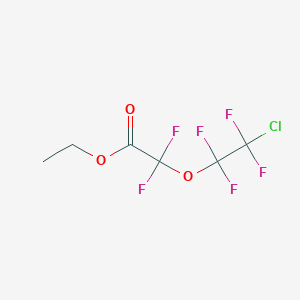
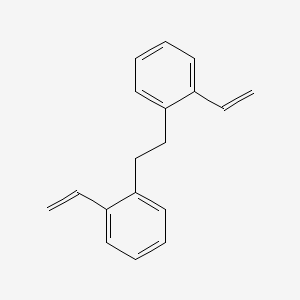
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
